N-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide

Lipophilicity clogP SAR

Researchers optimizing CNS-penetrant kinase or GPCR probes often struggle to find the precise 2,3-dimethoxy-N-methyl substitution pattern. This compound solves that by delivering an N-methylated isochroman-benzamide scaffold with 0 HBD and a TPSA of 48.0 Ų - ideal for BBB penetration. • Unique 2,3-dimethoxy topology enables systematic SAR vs. 2,4- or 3-methoxy analogs. • N-methyl amide eliminates a hydrogen-bond donor, improving permeability and metabolic stability. • CNS MPO score in favorable range; suited for CETSA, NanoBRET, and selectivity panel screening. Supplied as a research-grade tool compound with batch-specific QC documentation. Global shipping from stock; custom pack sizes available upon request.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 2034498-06-9
Cat. No. B2927754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide
CAS2034498-06-9
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCN(CC1CC2=CC=CC=C2CO1)C(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C20H23NO4/c1-21(12-16-11-14-7-4-5-8-15(14)13-25-16)20(22)17-9-6-10-18(23-2)19(17)24-3/h4-10,16H,11-13H2,1-3H3
InChIKeyBYONJKVGPQHEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide: Chemical Identity and Baseline


N-(Isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide (CAS 2034498-06-9) is a synthetic small molecule featuring an isochroman ring linked via a methylene bridge to a 2,3-dimethoxy-substituted N-methylbenzamide moiety. Its molecular formula is C20H23NO4 with a molecular weight of 341.4 g/mol . The compound belongs to the isochroman-benzamide class, a scaffold explored in medicinal chemistry for kinase inhibition and G-protein-coupled receptor modulation. This baseline characterization establishes the compound as a research tool for structure-activity relationship (SAR) studies, where the 2,3-dimethoxy pattern and N-methylation differentiate it from closely related analogs.

SAR probe for kinase hinge-binding motifs and GPCR modulator pharmacophores
2,3-dimethoxy arrangement provides a distinct hydrogen-bond acceptor topology for selectivity profiling
N-methyl amide eliminates a hydrogen-bond donor, relevant to permeability and metabolic stability studies

N-(Isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide: Why Substitution Fails


Isochroman-benzamide congeners share a core scaffold but diverge critically in substitution patterns that govern target engagement, metabolic stability, and physicochemical properties. The 2,3-dimethoxy arrangement on the benzamide ring of CAS 2034498-06-9 creates a unique hydrogen-bond acceptor topology distinct from the 3-methoxy or 2,4-dimethoxy analogs. Additionally, the N-methyl group on the amide nitrogen eliminates a hydrogen-bond donor present in the des-methyl analog (CAS 2034497-20-4) , altering conformational preferences and membrane permeability. These structural variations preclude generic interchangeability in SAR programs, as even subtle modifications can shift inhibitory potency by orders of magnitude across kinase and GPCR targets [1]. Below, we provide the best available quantitative evidence supporting this differentiation.

Methoxy positional isomer
2,3-dimethoxy vs. 3-methoxy or 2,4-dimethoxy analogs may shift target engagement and lipophilicity, so SAR conclusions may not transfer directly.
N-methyl vs. des-methyl
Removing the N-methyl restores a hydrogen-bond donor, likely altering permeability and metabolic profile; substitution may require re-validation of cellular potency.

N-(Isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide: Differentiation from Closest Analogs


Lipophilicity Shift: 2,3-Dimethoxy vs. 3-Methoxy Analog

The 2,3-dimethoxy substitution pattern of CAS 2034498-06-9 is predicted to increase lipophilicity (clogP) relative to the 3-methoxy analog (IMB-1). Using the XLogP3 algorithm, the target compound's predicted logP is 2.8, compared to 2.2 for the 3-methoxy congener [1]. This 0.6 log unit increase corresponds to an approximately 4-fold higher partition coefficient, potentially enhancing membrane permeability. Such a change may be advantageous in cell-based assays requiring intracellular target engagement but may also reduce aqueous solubility.

Lipophilicity Shift
Class-level
ΔclogP +0.6 (approx. 4-fold higher partition coefficient)
May increase membrane permeability but also reduce aqueous solubility; relevant for cell-based vs. biochemical assay selection.
Predicted by XLogP3; experimental logP/D not available.
Lipophilicity clogP SAR

Hydrogen-Bond Donor: N-Methyl vs. Des-Methyl Analog

N-Methylation of the amide nitrogen in CAS 2034498-06-9 eliminates the hydrogen-bond donor (HBD) present in the des-methyl analog (CAS 2034497-20-4). The target compound has 0 HBDs, while the des-methyl analog has 1 HBD . This reduction in HBD count is associated with improved passive membrane permeability (a general rule of thumb: reducing HBDs by 1 can increase permeability by up to 5-fold) [1]. The N-methyl group also introduces steric hindrance that may reduce susceptibility to amide hydrolysis, a common metabolic liability in benzamide derivatives.

H-Bond Donor Count
Class-level
Target: HBD = 0; Des-methyl analog: HBD = 1
HBD=0 is associated with enhanced passive permeability and possibly reduced amide hydrolysis, supporting CNS tool compound selection.
Based on Veber's rules; direct permeability measurement recommended.
Hydrogen bonding Permeability Metabolic stability

Positional Isomer: 2,3-Dimethoxy vs. 2,4-Dimethoxy

The 2,3-dimethoxy substitution of CAS 2034498-06-9 creates a vicinal bis-methoxy motif that forms a distinct electrostatic surface compared to the 2,4-dimethoxy isomer (CAS 2034447-98-6) . Published SAR data on substituted benzamide inhibitors of SARS-CoV PLpro [1] demonstrates that the 2-OMe substitution alone yields an IC50 of 90 μM, while the 3-OMe substitution yields an IC50 of 13.5 μM, a 6.7-fold difference. Although these data are for monomethoxy benzamides, they illustrate how methoxy position dramatically affects target binding. The combination of 2-OMe and 3-OMe in the target compound may produce a unique binding mode not achievable by the 2,4-isomer, where the methoxy groups are distributed across different positions.

Positional Isomer SAR
Class-level
3-OMe IC50 13.5 µM vs. 2-OMe IC50 90 µM (PLpro fragment data)
Methoxy position can shift inhibitory activity >6-fold, suggesting 2,3- and 2,4-dimethoxy isomers are not functionally equivalent in target binding.
Fragment-level PLpro inhibition; direct data on target compound lacking.
Positional isomer SAR Target selectivity

CNS MPO Differentiation: MW and TPSA

For CNS drug discovery programs, the CNS MPO score integrates six physicochemical parameters. CAS 2034498-06-9 has a molecular weight of 341.4 g/mol and a predicted topological polar surface area (TPSA) of 48.0 Ų [1], placing it near the optimal CNS drug space (MW < 400, TPSA < 90 Ų). In comparison, the 2,4-dimethoxy isomer has an identical MW and TPSA but a different dipole orientation. The 3-methoxy analog (IMB-1) has a lower MW of 311.4 g/mol and TPSA of 39.2 Ų. These differences shift the CNS MPO desirability score, which may guide compound prioritization in neurological target screening cascades.

CNS MPO Parameters
Reported
MW 341.4 Da; TPSA 48.0 Ų (comparator IMB-1: MW 311.4, TPSA 39.2 Ų)
Profile places compound near optimal CNS drug space; may support prioritization for blood-brain barrier penetrant screening libraries.
CNS MPO score per Wager et al.; in vivo brain penetration not verified.
CNS MPO Blood-brain barrier Physicochemical properties

N-(Isochroman-3-ylmethyl)-2,3-dimethoxy-N-methylbenzamide: Optimal Applications


Kinase Inhibitor Library SAR Expansion

The compound serves as a key SAR probe for exploring the 2,3-dimethoxy pharmacophore in kinase hinge-binding motifs. Its predicted lipophilicity shift relative to the 3-methoxy analog [1] makes it suitable for assessing the impact of increased hydrophobicity on kinase selectivity panels. The N-methyl group eliminates an H-bond donor, enabling direct comparison of permeability and metabolic stability against des-methyl analogs.

CNS Target Screening Collections

With a CNS MPO score in the favorable range (MW 341.4, TPSA 48.0 Ų) [2], this compound is appropriate for inclusion in blood-brain barrier penetrant screening libraries targeting neurological G-protein-coupled receptors (GPCRs) or kinases. Its 0 HBD count is particularly advantageous for CNS programs.

GPCR Selectivity Profiling by Positional Isomers

The 2,3-dimethoxy vs. 2,4-dimethoxy isomer comparison provides a clear hypothesis for GPCR subtype selectivity. Researchers can use this compound alongside the 2,4-isomer to profile selectivity across aminergic or peptidergic GPCR panels, leveraging the known sensitivity of these receptors to methoxy substitution patterns.

Target Engagement Assays: Metabolic Stability

The N-methyl amide group reduces susceptibility to amidase-mediated hydrolysis [3]. This feature makes the compound a more stable tool compound than des-methyl analogs for cellular target engagement assays (e.g., CETSA, NanoBRET) where prolonged incubation is required.

Application
Selection Property
Validation Focus
Kinase hinge-binding SAR expansion
2,3-dimethoxy pharmacophore with N-methyl; predicted lipophilicity shift vs. 3-methoxy analog
Permeability and metabolic stability comparison against des-methyl and monomethoxy analogs
CNS penetrant screening libraries
Favorable CNS MPO profile (MW
CNS MPO desirability score and in vitro permeability assay verification
GPCR subtype selectivity profiling
2,3- vs. 2,4-dimethoxy positional isomer comparison
Methoxy substitution pattern sensitivity across aminergic or peptidergic GPCR panels
Cellular target engagement assays
N-methyl amide reducing susceptibility to amidase hydrolysis
Stability under prolonged incubation in CETSA or NanoBRET formats
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